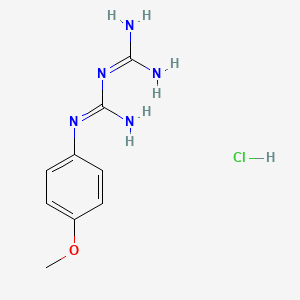
N-(3,4-Dimethoxybenzyl)-2-nitroaniline
Vue d'ensemble
Description
N-(3,4-Dimethoxybenzyl)-2-nitroaniline is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like chloroform and methanol. This compound has been found to have several interesting properties that make it useful in various scientific applications.
Applications De Recherche Scientifique
Protecting Group in Oligoribonucleotide Synthesis : The 3,4-dimethoxybenzyl group, a component of N-(3,4-Dimethoxybenzyl)-2-nitroaniline, is used as a protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides. This group can be removed rapidly from oligoribonucleotides by treatment with oxidizing agents without damaging the glycosidic bonds, making it a valuable tool in nucleoside chemistry (Takaku, Ito, & Imai, 1986).
Study of Intermolecular Interactions : N-(2′-Hydroxy-4′-N,N-dimethylaminobenzylidene)-4-nitroaniline (a related compound) has been used to study donor-acceptor interactions in various environments using UV/Vis spectroscopy. This research helps in understanding the effects of different solvents and solid environments on molecular properties (El-Sayed et al., 2003).
As a New N-Protecting Group : The 3,4-dimethoxybenzyl group is also used to N-protect 1,2-thiazetidine 1,1-dioxide derivatives, demonstrating its versatility as a protecting group in organic synthesis (Grunder-Klotz & Ehrhardt, 1991).
In Organic Synthesis Intermediates : N,N-Dimethyl-4-nitrobenzylamine, related to this compound, is an important intermediate in organic synthesis, with applications in medicine, pesticides, and chemicals (Wang Ling-ya, 2015).
Photosensitive Protecting Groups in Synthetic Chemistry : The 3,4-dimethoxybenzyl group, as part of the broader category of photosensitive protecting groups, shows promise in altering the properties of compounds simply through irradiation (Amit, Zehavi, & Patchornik, 1974).
Crystal Structure Analysis : Studies on compounds such as 2-[(3,4-Dimethoxybenzyl)(methyl)amino]-2-phenylethanol provide insight into the effects of substituents on crystal structures, which is crucial for material science and pharmaceutical applications (Urtiaga et al., 1995).
In Photocaging and Controlled Release Applications : The 4,5-dimethoxy-2-nitrobenzyl photocaging group, closely related to this compound, is used for the controlled release of proteins, peptides, and other biomolecules, providing a method for spatiotemporal control in biological and chemical processes (Rakauskaitė et al., 2021).
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-14-8-7-11(9-15(14)21-2)10-16-12-5-3-4-6-13(12)17(18)19/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUZCONTOLKVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365803.png)


![Methyl 2-[2-amino-2-(2-benzoylhydrazono)ethoxy]benzenecarboxylate](/img/structure/B1365822.png)
![2-[(2-Isonicotinoylhydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365824.png)
![Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1365831.png)


![1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1365837.png)




